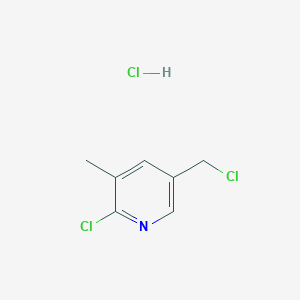

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride

Descripción

The hydrochloride salt enhances its stability and solubility for industrial or pharmaceutical applications .

For instance, analogs with substituted phenyl groups exhibit significant bioactivity, as seen in studies on pyridine-based inhibitors .

Propiedades

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-5-2-6(3-8)4-10-7(5)9;/h2,4H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGRYUIUYMKPCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reaction mixture, and the progress is monitored using gas-phase chromatography .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride often employs large-scale reactors with efficient mixing and temperature control. The use of airlift circulating reactors has been reported to improve yield and reduce chlorine consumption . This method involves the continuous introduction of chlorine gas and the use of catalysts to ensure complete chlorination.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement with amines, alkoxides, or thiols under mild conditions.

Key Findings :

-

Substitution occurs regioselectively at the chloromethyl position due to steric hindrance from the 3-methyl group.

-

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

Further Chlorination

The compound can undergo additional chlorination under radical or catalytic conditions to form higher chlorinated derivatives.

*Yield calculated from precursor.

Mechanism : Radical-initiated chlorination proceeds via a chain mechanism, where FeCl₃/MnO₂ generates Cl- radicals .

Hydrolysis and Functional Group Transformations

Controlled hydrolysis of the chloromethyl group produces hydroxymethyl intermediates, enabling further derivatization.

Note : Hydrolysis requires buffered conditions to prevent decomposition of the pyridine ring .

Cross-Coupling Reactions

The chloro substituent at the 2-position participates in metal-catalyzed cross-coupling reactions.

| Coupling Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-(Chloromethyl)-3-methyl-2-arylpyridine | ~75%† |

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is particularly utilized in the production of various substituted pyridines, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Reactivity

The compound undergoes various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized or reduced under specific conditions, yielding different derivatives.

| Reaction Type | Example Products |

|---|---|

| Substitution | Aminomethyl derivatives |

| Oxidation | Pyridine N-oxides |

| Reduction | Alcohol derivatives |

Biology

Development of Bioactive Compounds

In biological research, 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is used in the development of bioactive molecules. Its structure allows it to interact with various biological targets, making it useful in enzyme inhibition studies and the design of new therapeutic agents .

Medical Applications

Pharmaceutical Intermediates

This compound is a precursor in the synthesis of several pharmaceutical agents, including antiviral and anticancer drugs. Its unique chemical properties allow for the modification of its structure to enhance biological activity against specific targets .

Case Studies

- Antiviral Agents : Research has shown that derivatives of this compound exhibit significant antiviral activity against various viral strains.

- Anticancer Compounds : Studies indicate that modifications of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride lead to compounds that effectively inhibit cancer cell proliferation.

Agrochemicals

Production of Insecticides and Herbicides

The compound is widely used in the production of neonicotinoid insecticides such as imidacloprid, thiacloprid, acetamiprid, and nitenpyram. These insecticides target nicotinic acetylcholine receptors in insects, leading to paralysis and death . The chloromethyl group enhances binding affinity to these receptors.

| Agrochemical Type | Active Ingredients |

|---|---|

| Insecticides | Imidacloprid, Thiacloprid |

| Herbicides | Various formulations |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride involves its reactivity with various biological targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. This interaction is often mediated by the electrophilic chlorine atoms, which can form covalent bonds with nucleophiles in the target molecules .

Comparación Con Compuestos Similares

Positional Isomers and Substituent Effects

2-Chloro-3-methylpyridine ():

Lacks the chloromethyl group at position 3. This difference reduces steric hindrance and alters reactivity. Isolation methods using Cu²⁺ complexes highlight its distinct coordination chemistry compared to the target compound .2-Chloro-5-methylpyridine ():

Replaces the chloromethyl group with a methyl group at position 4. The absence of a reactive chloromethyl moiety limits its utility in further functionalization (e.g., nucleophilic substitution reactions) .

Halogen-Substituted Pyridines

3-Chloromethyl-5-iodopyridine•HCl ():

Substitutes iodine at position 5 instead of chloromethyl. Iodine’s larger atomic radius and polarizability may enhance binding affinity in drug-receptor interactions but increase molecular weight (MW: ~290.45 g/mol vs. target compound’s ~183.49 g/mol) .(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride ():

Incorporates a trifluoromethyl group, which improves metabolic stability and lipophilicity. The piperidine amine adds basicity, contrasting with the neutral chloromethyl group in the target compound .

Functional Group Variations

- Chlorothiamine Chloride Hydrochloride (): A thiazole-containing analog with a 2-chloroethyl group.

2-(Chloromethyl)-3-methylpyridine hydrochloride ():

Positional isomer of the target compound, with chloromethyl at position 2 instead of 5. This alters steric and electronic profiles, affecting regioselectivity in synthetic pathways .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituents | Patent Count | Applications |

|---|---|---|---|---|---|

| 2-Chloro-5-(chloromethyl)-3-methylpyridine HCl | C₇H₇Cl₂N•HCl | 183.49 | Cl (2,5), CH₃ (3), CH₂Cl (5) | 71 | Pharmaceutical intermediates |

| 2-Chloro-3-methylpyridine | C₆H₆ClN | 127.57 | Cl (2), CH₃ (3) | N/A | Ligand synthesis, coordination |

| 3-Chloromethyl-5-iodopyridine•HCl | C₆H₅ClIN•HCl | 290.45 | Cl (3), I (5), CH₂Cl (3) | N/A | Halogen-exchange reactions |

| Chlorothiamine Chloride Hydrochloride | C₁₂H₁₆Cl₂N₄S•HCl | 363.71 | Thiazole, Cl, CH₂CH₂Cl | N/A | Vitamin B1 analog, impurity study |

Research Findings and Industrial Relevance

- Synthetic Utility : The chloromethyl group in the target compound enables facile alkylation or cross-coupling reactions, a feature absent in simpler halogenated pyridines .

- Safety Profile : Classified under UN GHS revision 8, it requires handling precautions similar to other chlorinated pyridines (e.g., irritant effects) .

- Patent Landscape : With 71 patents (), it outperforms analogs like 2,4-dichloro-5-methylaniline (230 patents but unrelated structure), underscoring its niche in industrial chemistry .

Actividad Biológica

2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure contributes to a range of biological activities, making it a compound of interest for further investigation.

Chemical Structure and Properties

The chemical formula for 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is C₆H₆Cl₂N, with a molecular weight of approximately 175.03 g/mol. The compound features a pyridine ring substituted with chlorine and chloromethyl groups, which significantly influence its reactivity and biological interactions.

The biological activity of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzymatic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Studies have explored the potential anticancer effects of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride. For instance, it has been reported to inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The compound's mechanism may involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Antimicrobial Efficacy :

- Study Design : A controlled laboratory study tested the compound against various bacterial strains.

- Results : The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, indicating moderate antimicrobial activity.

- : The findings suggest potential for development as an antimicrobial agent.

-

Anticancer Activity :

- Study Design : In vitro assays were conducted on human cancer cell lines.

- Results : IC50 values for cell viability were determined to be around 15 µM after 48 hours of treatment.

- : The compound shows promise as a lead candidate for anticancer drug development.

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via chloromethylation of a pyridine precursor using Lewis acids (e.g., AlCl₃ or ZnCl₂) with formaldehyde and HCl under reflux . Key parameters include:

- Catalyst selection : Aluminum chloride may enhance regioselectivity compared to zinc chloride.

- Temperature : Optimal yields are achieved at 80–100°C.

- Solvent : Polar aprotic solvents (e.g., dichloroethane) minimize side reactions.

- Reaction time : Extended reflux (>6 hours) ensures complete conversion but may increase by-products.

Q. What purification techniques are recommended for isolating 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate chlorinated by-products .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals. Pre-cooling to 4°C enhances crystal formation .

- Acid-base extraction : Adjust pH to 2–3 with HCl to precipitate the hydrochloride salt selectively.

Q. Which analytical techniques are most effective for confirming the structure and purity of 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl at position 3, chloromethyl at position 5). Key shifts: δ 2.5 ppm (CH₃), δ 4.7 ppm (CH₂Cl) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) achieves >97% purity, as validated for structurally related compounds .

- Mass spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ peak at m/z 198.5 (calculated molecular weight: 198.48 g/mol).

Advanced Research Questions

Q. How does the chloromethyl group in 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent methyl group at position 3 slows reactivity compared to non-methylated analogs .

- Kinetic studies : Use pseudo-first-order conditions with excess nucleophile (e.g., sodium thiophenolate) in DMF. Monitor progress via HPLC to quantify substitution rates .

Q. What are the potential sources of conflicting data in reported reaction yields for the synthesis of this compound?

- Methodological Answer :

- Catalyst variability : Aluminum chloride may produce higher yields (70–80%) than zinc chloride (50–60%) due to enhanced Lewis acidity .

- By-product formation : Competing Friedel-Crafts alkylation or over-chlorination can occur if reaction conditions are not tightly controlled.

- Purification losses : Hydrophilic by-products may co-elute during chromatography, leading to overstated yields. Validate purity via multiple techniques (e.g., NMR + HPLC) .

Q. What advanced safety precautions are necessary when handling this compound in high-temperature reactions?

- Methodological Answer :

- Corrosion resistance : Use glass-lined reactors or Hastelloy equipment to withstand HCl release at elevated temperatures .

- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize gaseous HCl.

- PPE : Acid-resistant gloves (nitrile), full-face shields, and flame-retardant lab coats are mandatory .

- Waste management : Neutralize aqueous waste with NaOH before disposal via licensed facilities to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.